molecular formula C13H14N2O2 B2925915 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1174307-24-4

5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2925915
CAS No.: 1174307-24-4
M. Wt: 230.267
InChI Key: BHLPTJOOSXVWMX-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Benzofuran Pyrazole Heterocycles : A study by Kenchappa and Bodke (2020) focused on synthesizing benzofuran pyrazole heterocycles for potential analgesic and anti-inflammatory activities. This research is a significant example of how derivatives of pyrazole carbaldehydes, like the one you mentioned, are explored for biological properties (Kenchappa & Bodke, 2020).

  • Ionic Liquid Promoted Synthesis : Li et al. (2015) demonstrated a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes. This study showcases the environmentally friendly synthesis methods involving similar compounds (Li et al., 2015).

Antioxidant and Antihyperglycemic Properties

  • Coumarin Derivatives with Pyrazole and Indenone Rings : A 2017 study by Kenchappa et al. explored the synthesis of coumarin derivatives containing pyrazole and indenone rings, noting their potent antioxidant and antihyperglycemic effects. This research indicates the potential of pyrazole carbaldehydes in developing treatments for oxidative stress and diabetes (Kenchappa et al., 2017).

Novel Heterocyclic Syntheses

  • Synthesis of Novel Heterocycles : Baashen et al. (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize a series of novel heterocycles, demonstrating the versatility of pyrazole carbaldehydes in creating diverse chemical structures (Baashen et al., 2017).

Chemical Synthesis and Photophysical Properties

  • Synthesis of Polysaccharides : The synthesis of 4-deoxy-(1→6)-α-D,L-xylo-hexopyranan by Okada et al. (1983) used a precursor similar to 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This study highlights the role of such compounds in the chemical synthesis of complex polysaccharides (Okada et al., 1983).

Properties

IUPAC Name

1,3-dimethyl-5-phenylmethoxypyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-12(8-16)13(15(2)14-10)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPTJOOSXVWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174307-24-4
Record name 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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